molecular formula C21H23NO2 B094023 Flavamine CAS No. 15686-60-9

Flavamine

Cat. No. B094023
CAS RN: 15686-60-9
M. Wt: 321.4 g/mol
InChI Key: LJVZNDLLRXZPNO-UHFFFAOYSA-N
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Description

Flavamine, also known as Fluvoxamine , is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD). It belongs to a group of medicines known as SSRIs, which are thought to work by increasing the activity of a chemical called serotonin in the brain .


Synthesis Analysis

The synthesis of Flavamine or similar compounds has been reported in the literature. For instance, a divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization has been described .


Molecular Structure Analysis

Flavamine has a molecular formula of C21H23NO2 . The structure and general properties of flavins, which are related compounds, have been discussed in the literature .

Scientific Research Applications

  • Structural Analysis : Flavamine is a diterpenoid alkaloid isolated from ACONITUM FLAVUM, with its structure established through spectral analyses (Chen, Lao, Wang, & Hong, 1988).

  • Pharmacological Potency : Flavonoids, a class to which Flavamine belongs, are noted for their high pharmacological potency, including their historical use in treating a variety of human diseases. Modern research is still required to fully understand and validate these effects (Havsteen, 1983).

  • Cognitive Function and Blood Flow : Flavanols, a related group, have been shown to improve memory and learning, potentially through anti-inflammatory and neuroprotective effects. These effects might be mediated by increased cerebral blood flow (Lamport et al., 2015).

  • Energy Expenditure and Sympathetic Nerve Activation : Research indicates that flavan 3-ols and B type procyanidins, related to Flavamine, can elevate energy expenditure by activating sympathetic nerves (Nakagawa et al., 2018).

  • Heart Health : Flavonoids, including Flavamine-related compounds, have been studied for their impact on heart health. Certain flavonoids in the diet are associated with significant health benefits, particularly concerning heart health (Erdman et al., 2007).

  • Bioavailability and Bioactivity in Health : Flavonoids and related compounds show protective effects against chronic diseases like neurodegeneration, cancer, and cardiovascular diseases. Advances in analysis techniques have enhanced our understanding of their bioavailability and biological activity (Rodriguez-Mateos et al., 2014).

  • Improved Cognitive Function in Elderly : Cocoa flavanol consumption, related to flavonoids, has shown improvements in cognitive function, blood pressure control, and metabolic profile in elderly subjects (Mastroiacovo et al., 2014).

  • Neuroprotection in Parkinson’s Disease : Naringenin, a citrus flavanone related to Flavamine, has shown potential in countering dopaminergic degeneration by regulating neuroinflammation and oxidative stress in a Parkinson’s disease model (Mani et al., 2018).

properties

IUPAC Name

6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVZNDLLRXZPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166146
Record name Flavamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavamine

CAS RN

15686-60-9
Record name Flavamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5Z51GXKI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
Z Chen, A Lao, H Wang, S Hong - Planta medica, 1988 - thieme-connect.com
… As the configuration of the chiral nitrogen atom has two possibilities, R or S, and the reported data on the physical properties of napelline N-oxide were not sufficient and were …
Number of citations: 20 www.thieme-connect.com
MS Yunusov - Natural Product Reports, 1991 - pubs.rsc.org
… The acetylation of flavamine (43) and flavadine (44) with acetic anhydride in pyridine afforded … with those of flavamine (43), the authors assumed that the two compounds are epimers. …
Number of citations: 85 pubs.rsc.org
T Zhapova, AA Semenov - Chemistry of Natural Compounds, 1993 - Springer
… In flavamine, the H-13 signal has the form of a doublet with a SSCC of 3.9 Hz [2]. The spin-spin interactions of the H-12 proton in alkaloid (I) also correspond to the stereochemistry (IV). …
Number of citations: 5 link.springer.com
TA Langley - 1999 - search.proquest.com
… mitochondrial matrix, then oxidize the acetyl coenzyme A into the end products of carbon dioxide and the reduced cofactors nicotinamide adenine dinucleotide (NADH) and flavamine …
Number of citations: 0 search.proquest.com
FP Wang, XT Liang - 2002 - Elsevier
Publisher Summary This chapter discusses the classification, distribution, and occurrence; biosynthesis and biogenesis; stereochemistry and reactions; and pharmacology of C 20 -…
Number of citations: 158 www.sciencedirect.com
D communes internationales RECOMMANDÉES - apps.who.int
Notice Is hereby given that, In accordance with paragraph 7 of the Procedure for the Selection of Recommended International Nonproprietary Namesfcr Pharmaceutical Substancesį Off …
Number of citations: 2 apps.who.int
CY Li, Z Zhou, T Xu, NY Wang, C Tang, XY Tan… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Composed of dried Aconitum pendulum and Aconitum flavum roots, Tiebangchui, is an important Tibetan medicine and has been traditionally and …
Number of citations: 13 www.sciencedirect.com
GY Jiang, LL Qin, F Gao, S Huang, XL Zhou - Fitoterapia, 2020 - Elsevier
Extensive phytochemical investigation from the roots of Aconitum kirinense Nakai led to the identification of fifteen new compounds, including four ranaconitine type C 18 -diterpenoid …
Number of citations: 15 www.sciencedirect.com
BS Joshi, SW Pelletier, SK Srivastava - Alkaloids: Chemical and Biological …, 2001 - Elsevier
Publisher Summary This chapter describes various types of diterpenoid alkaloids and presents proton and/or carbon-13 NMR chemical shift assignments and physical constants for …
Number of citations: 8 www.sciencedirect.com
T Kiss, P Orvos, S Bánsághi, P Forgo, N Jedlinszki… - Fitoterapia, 2013 - Elsevier
Diterpene alkaloids neoline (1), napelline (2), isotalatizidine (3), karakoline (4), senbusine A (5), senbusine C (6), aconitine (7) and taurenine (8) were identified from Aconitum napellus …
Number of citations: 47 www.sciencedirect.com

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